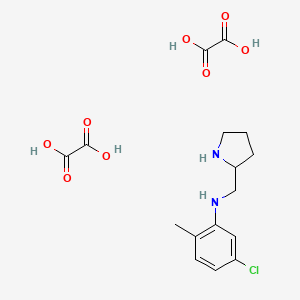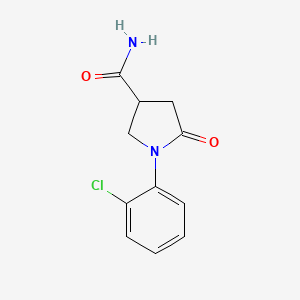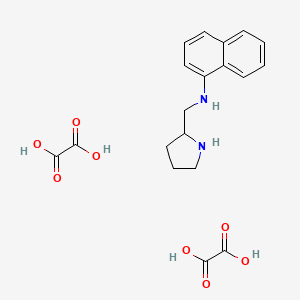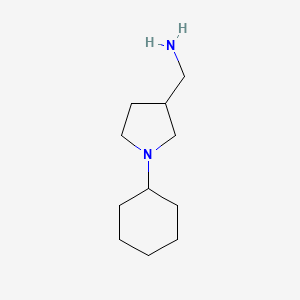![molecular formula C14H27BO B1356378 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane CAS No. 89999-87-1](/img/structure/B1356378.png)
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane typically involves the reaction of a boron-containing precursor with a suitable alkylating agent. One common method involves the use of boron trihalides and an appropriate alcohol under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Chemistry
In chemistry, 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for constructing complex molecules .
Biology
The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment. BNCT relies on the accumulation of boron-containing compounds in cancer cells, which are then targeted with neutron radiation to destroy the cells .
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with various drugs can enhance the delivery and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can improve the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism by which 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, for example, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells . The compound’s ability to form stable complexes with other molecules also plays a crucial role in its applications in drug delivery and materials science.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic structure but lacks the boron atom, resulting in different chemical properties.
2-Azabicyclo[3.3.1]nonane: This nitrogen-containing analog exhibits different reactivity and applications due to the presence of nitrogen instead of boron.
Uniqueness
The presence of the boron atom in 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane imparts unique chemical properties, such as the ability to participate in BNCT and form stable complexes with various molecules. These properties distinguish it from other bicyclic compounds and make it valuable in diverse scientific and industrial applications .
Properties
IUPAC Name |
9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHTBKTNQDICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(C)(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524331 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89999-87-1 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)
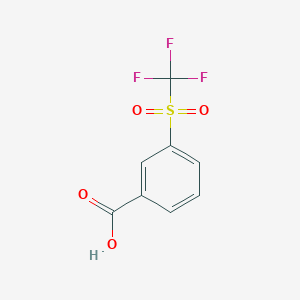
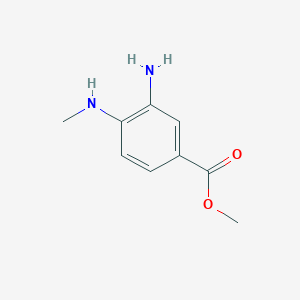
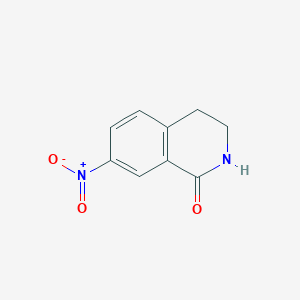
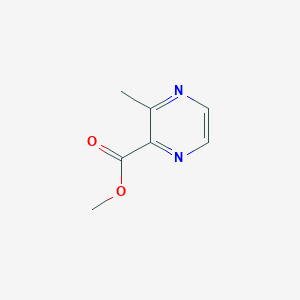
![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)
